4(1H)-Pyridinone, 2-(4-chlorophenyl)-2,3-dihydro-1-(phenylmethyl)-
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Overview
Description
4(1H)-Pyridinone, 2-(4-chlorophenyl)-2,3-dihydro-1-(phenylmethyl)- is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by a pyridinone ring substituted with a 4-chlorophenyl group and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyridinone, 2-(4-chlorophenyl)-2,3-dihydro-1-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically requires the presence of a base such as triethylamine and is carried out under controlled temperature conditions . Another method involves the use of the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial in scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyridinone, 2-(4-chlorophenyl)-2,3-dihydro-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4(1H)-Pyridinone, 2-(4-chlorophenyl)-2,3-dihydro-1-(phenylmethyl)- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-allergic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 4(1H)-Pyridinone, 2-(4-chlorophenyl)-2,3-dihydro-1-(phenylmethyl)- involves its interaction with specific molecular targets. For instance, it may act as an antagonist to histamine H1 receptors, thereby inhibiting allergic reactions. The compound’s structure allows it to fit into the receptor binding sites, blocking the action of histamine and preventing allergic symptoms .
Comparison with Similar Compounds
Similar Compounds
Levocetirizine: A piperazine derivative with potent anti-allergic properties.
Diphenhydramine: A classic antihistamine used to treat allergic reactions.
Promethazine: Another antihistamine with sedative effects.
Uniqueness
4(1H)-Pyridinone, 2-(4-chlorophenyl)-2,3-dihydro-1-(phenylmethyl)- is unique due to its specific substitution pattern on the pyridinone ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
860607-11-0 |
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Molecular Formula |
C18H16ClNO |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
1-benzyl-2-(4-chlorophenyl)-2,3-dihydropyridin-4-one |
InChI |
InChI=1S/C18H16ClNO/c19-16-8-6-15(7-9-16)18-12-17(21)10-11-20(18)13-14-4-2-1-3-5-14/h1-11,18H,12-13H2 |
InChI Key |
FPRPNYOBDAOCKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C=CC1=O)CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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